Icosylvinyl ether
Description
Structure
2D Structure
Properties
CAS No. |
52991-96-5 |
|---|---|
Molecular Formula |
C22H44O |
Molecular Weight |
324.6 g/mol |
IUPAC Name |
1-ethenoxyicosane |
InChI |
InChI=1S/C22H44O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-4-2/h4H,2-3,5-22H2,1H3 |
InChI Key |
UDFGOCHRCDDTFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOC=C |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of Icosylvinyl Ether
Mechanistic Studies of Vinyl Ether Functionalization
The chemical behavior of icosylvinyl ether is largely dictated by the reactivity of its vinyl group. This functionality, characterized by a carbon-carbon double bond adjacent to an ether oxygen, is electron-rich due to resonance effects. This electronic nature makes it susceptible to a range of functionalization reactions, including hydrolysis, acetalization, thioacetalization, and thiol-ene additions.
Hydrolysis Mechanisms of Vinyl Ethers
The hydrolysis of vinyl ethers, such as this compound, into an aldehyde and an alcohol is a classic acid-catalyzed reaction. scispace.comrsc.org The generally accepted mechanism involves a rate-determining proton transfer from the acid catalyst to the β-carbon of the vinyl group. rsc.orgresearchgate.net This initial step results in the formation of a resonance-stabilized oxocarbenium ion intermediate. cdnsciencepub.com Subsequently, a water molecule rapidly attacks this carbocation, and after deprotonation, a hemiacetal is formed. researchgate.net This hemiacetal is typically unstable and quickly decomposes under the acidic conditions to yield an aldehyde (specifically, acetaldehyde (B116499) from the vinyl portion) and the corresponding alcohol, which in this case would be icosanol. rsc.org
Kinetic studies have demonstrated that this hydrolysis reaction is first-order with respect to both the vinyl ether and the hydronium ion concentration, indicating a specific acid catalysis mechanism. rsc.orgrsc.org The reaction exhibits general acid catalysis, meaning that any Brønsted acid present in the solution can act as the proton donor in the rate-limiting step. scispace.com Structural features of the vinyl ether can influence the rate of hydrolysis; for instance, electron-donating groups tend to stabilize the carbocation intermediate, thereby accelerating the reaction. rsc.org
Acetalization and Thioacetalization Pathways
This compound readily undergoes acetalization and thioacetalization when treated with alcohols or thiols, respectively, typically in the presence of an acid catalyst. These reactions share a common mechanistic pathway with hydrolysis. nih.gov
The process of acetalization begins with the protonation of the vinyl ether's double bond, which generates the same oxocarbenium ion intermediate seen in hydrolysis. thieme-connect.com An alcohol molecule then acts as a nucleophile, attacking the carbocation. Following a deprotonation step, a mixed acetal (B89532) is formed. thieme-connect.com Depending on the reaction conditions and stoichiometry, this mixed acetal can potentially react further with another molecule of the alcohol to form a symmetrical acetal.
Thioacetalization follows a similar mechanistic route. Thiols, which are generally more nucleophilic than alcohols, attack the protonated vinyl ether intermediate to form a thioacetal. nih.gov This reaction can sometimes proceed under milder conditions than acetalization. The resulting thioacetals are often more stable than their acetal counterparts, particularly with respect to acid-catalyzed cleavage. Recent research has also explored the synthesis of degradable poly(vinyl ether)s by incorporating thioacetal bonds into the polymer backbone through cationic copolymerization. nih.govresearchgate.net
Thiol-Ene Reactions of Vinyl Ethers
The thiol-ene reaction provides a highly efficient pathway for modifying vinyl ethers through a free-radical mechanism. wikipedia.org This reaction, which can be initiated by radical initiators or photochemically, involves the addition of a thiol across the carbon-carbon double bond of the vinyl ether. wikipedia.orgthieme-connect.de
The mechanism proceeds through the following key steps:
Initiation : A thiyl radical (RS•) is generated from a thiol molecule. thieme-connect.de
Propagation : The thiyl radical adds to the electron-rich double bond of the this compound. This addition occurs in an anti-Markovnikov fashion, with the radical adding to the β-carbon to form a more stable α-alkoxy radical. wikipedia.orgthieme-connect.de This carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction. thieme-connect.de
Termination : The reaction is concluded when two radical species combine.
A significant feature of the thiol-ene reaction is its anti-Markovnikov regioselectivity, which results in the sulfur atom being bonded to the terminal carbon of the original vinyl group. wikipedia.org This "click" reaction is valued for its high yields, stereoselectivity, and broad functional group tolerance. wikipedia.org
Investigations into C-O Bond Cleavage Reactions
The cleavage of the carbon-oxygen bond in ethers is a fundamental transformation, though it often necessitates harsh reaction conditions due to the inherent stability of the ether linkage. wikipedia.orgnumberanalytics.com For this compound, both the C-O bond of the icosyl group and the vinyl ether C-O bond are potential sites for cleavage.
Mechanisms of Ether Cleavage
The cleavage of the C-O bond in the icosyl moiety of this compound typically requires the use of strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). unacademy.comlibretexts.org The reaction mechanism involves the initial protonation of the ether oxygen by the strong acid, which transforms the alkoxy group into a good leaving group. masterorganicchemistry.comyoutube.com A nucleophilic halide ion (I⁻ or Br⁻) then attacks one of the adjacent carbon atoms. For a primary alkyl group like the icosyl group, this nucleophilic attack proceeds via an S_N2 mechanism. wikipedia.orgmasterorganicchemistry.com This results in the formation of an icosyl halide and vinyl alcohol, which rapidly tautomerizes to acetaldehyde. libretexts.org If a tertiary alkyl group were present, the cleavage would likely proceed through an S_N1 mechanism due to the formation of a stable carbocation. wikipedia.orgmasterorganicchemistry.com
Hydride Abstraction in Ether Oxidation
The oxidation of ethers can also facilitate C-O bond cleavage through a hydride abstraction mechanism. nsf.gov This process is typically initiated by potent oxidizing agents or specific carbocation reagents. nsf.gov In the context of this compound, a hydride ion can be abstracted from the carbon atom adjacent to the ether oxygen within the icosyl group. This abstraction leads to the formation of a resonance-stabilized oxocarbenium ion. nsf.gov This highly reactive intermediate is then susceptible to attack by a nucleophile present in the reaction mixture, ultimately resulting in the cleavage of the C-O bond. Recent studies have explored oxoammonium-catalyzed ether oxidation via hydride abstraction, demonstrating an efficient method for this transformation. acs.orgnih.govchemrxiv.orgresearchgate.net
Reactivity in Derivatization for Analytical or Synthetic Purposes
Derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for a particular analytical method, such as gas chromatography (GC), or to introduce a new functional group for synthetic purposes. research-solution.com The vinyl ether moiety of this compound is a prime target for selective derivatization.
The electron-rich double bond of the vinyl ether group allows for a variety of selective chemical modifications. These reactions can be used to introduce new functional groups or to protect the vinyl ether during other synthetic transformations.
One common reaction of vinyl ethers is their hydrolysis under acidic conditions to yield an aldehyde and an alcohol. researchgate.net For this compound, this would produce acetaldehyde and icosanol. This reactivity can be exploited for the deprotection of alcohols that have been protected as vinyl ethers.
The vinyl ether functionality can also participate in cycloaddition reactions, such as the Diels-Alder reaction, due to its electron-rich nature. academie-sciences.fr Furthermore, palladium-catalyzed reactions, such as hydroamination, can selectively add functionalities across the double bond. ku.edu
In the context of protecting groups in organic synthesis, vinyl ethers are used to protect hydroxyl groups. google.com The formation of an acetal from an alcohol and a vinyl ether is typically catalyzed by a mild acid. google.com This process is reversible, and the alcohol can be regenerated under acidic aqueous conditions. This selective reactivity allows for the protection of a hydroxyl group while other functional groups in the molecule are manipulated.
For analytical purposes, particularly for gas chromatography (GC), derivatization is often necessary for high-molecular-weight, polar compounds like long-chain alcohols that would be formed from the hydrolysis of this compound. sigmaaldrich.com Derivatization increases the volatility and thermal stability of the analyte, leading to better chromatographic separation and detection. research-solution.comsigmaaldrich.com
Common derivatization techniques for alcohols include silylation and acylation. gcms.czchemcoplus.co.jp
Silylation:
Silylation involves the replacement of an active hydrogen in a hydroxyl group with a trimethylsilyl (B98337) (TMS) group. tcichemicals.com This is one of the most common derivatization methods for GC analysis. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used, often with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.comchemcoplus.co.jp The resulting trimethylsilyl ether is much more volatile than the parent alcohol.
Acylation:
Acylation involves the reaction of the hydroxyl group with an acylating agent, such as a perfluorinated acid anhydride (B1165640) (e.g., trifluoroacetic anhydride, TFAA) or an acyl halide, to form an ester. gcms.cz These derivatives are often used for electron capture detection (ECD) in GC due to the presence of electronegative fluorine atoms, which significantly enhances sensitivity.
Alkylation:
Alkylation reagents are also used to derivatize acidic hydrogens, such as those in carboxylic acids and phenols, forming esters and ethers, respectively. research-solution.com Reagents like pentafluorobenzyl bromide (PFBBr) are used to introduce a pentafluorobenzyl group, which is strongly electron-capturing and thus ideal for ECD-GC analysis. research-solution.com While not directly reacting with the intact vinyl ether, these reagents would be crucial for the analysis of potential degradation or reaction products of this compound that contain hydroxyl or carboxyl groups.
Table 2: Common Derivatization Reagents for GC Analysis of Alcohols
| Derivatization Method | Reagent | Abbreviation | Derivative Formed | Key Features | Reference |
|---|---|---|---|---|---|
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl ether | Most popular, forms volatile and thermally stable derivatives. | sigmaaldrich.comchemcoplus.co.jp |
| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl ether | Forms derivatives that are more stable to hydrolysis than TMS ethers. | chemcoplus.co.jp |
| Acylation | Trifluoroacetic anhydride | TFAA | Trifluoroacetyl ester | Enhances detectability by ECD. | gcms.cz |
| Alkylation | Pentafluorobenzyl bromide | PFBBr | Pentafluorobenzyl ether | Used for analytes with acidic protons, provides high sensitivity with ECD. | research-solution.com |
Polymerization Chemistry of Icosylvinyl Ether
Cationic Polymerization of Long-Chain Vinyl Ethers
Cationic polymerization is the primary method for polymerizing vinyl ethers, a class of monomers known for their electron-rich double bonds that are susceptible to electrophilic attack. nii.ac.jpresearchgate.net The reactivity of these monomers makes them ideal candidates for this type of chain-growth polymerization, which involves the formation of a carbocationic active center. nih.gov The long alkyl chain of icosylvinyl ether influences the physical properties of the resulting polymer, but the fundamental chemistry of the vinyl ether group dictates its polymerization behavior.
Fundamentals of Cationic Polymerization Initiation and Propagation
Cationic polymerization proceeds through distinct elementary steps: initiation, propagation, and termination/chain transfer. researchgate.net
Initiation: The process begins when an initiator transfers a charge to the monomer, creating a carbenium ion. nih.govwikipedia.org This can be achieved using various initiating systems:
Protic Acids: Strong acids like sulfuric acid (H₂SO₄) or perchloric acid (HClO₄) can directly protonate the vinyl ether double bond to generate the initial carbocation. uc.edu
Lewis Acids: These are the most common initiators and include compounds like tin tetrachloride (SnCl₄), aluminum trichloride (B1173362) (AlCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄). wikipedia.org Lewis acids typically require a co-initiator, such as water or an alcohol, to form an initiating complex that generates the electrophilic species. researchgate.netwikipedia.org
Carbenium Ion Salts: Stable carbenium ion salts can also directly initiate polymerization. wikipedia.org
Photoinitiators: Diaryliodonium and triarylsulfonium salts can generate initiating species upon photolytic cleavage, offering spatial and temporal control over the initiation process. researchgate.netrsc.org
Propagation: Once initiated, the carbocationic chain end electrophilically adds to another monomer molecule. researchgate.net This process repeats, extending the polymer chain. The stability of the propagating carbocation is crucial; in vinyl ethers, the adjacent oxygen atom's lone pair of electrons provides resonance stabilization. researchgate.net This stabilization is a key reason why vinyl ethers are particularly reactive toward cationic initiators. researchgate.net
Chain transfer and termination reactions are significant challenges in conventional cationic polymerization, as the highly reactive carbocation can be deactivated by various side reactions, leading to polymers with broad molecular weight distributions. nii.ac.jprsc.org
Living Cationic Polymerization Strategies
Living polymerization offers a powerful method to synthesize well-defined polymers with controlled molecular weights, narrow dispersity (Đ), and specific end-functionalities. nih.govacs.org The key to achieving a living cationic process is the suppression of chain transfer and termination reactions. frontiersin.org This is typically accomplished by establishing a rapid and reversible equilibrium between a transiently active (propagating) species and a stable dormant species. rsc.org
The first successful living cationic polymerization of an alkyl vinyl ether was reported in 1984 by Miyamoto and colleagues. nih.govacs.org A common strategy involves using an initiator system, such as hydrogen iodide in conjunction with iodine (HI/I₂), for the polymerization of isobutyl vinyl ether (IBVE). frontiersin.org In this system, the propagating chain end is a C-I covalent bond, which is dormant but can be activated by the Lewis acidic iodine to regenerate the active carbocation for monomer addition. This reversible activation ensures that all chains grow at a similar rate. frontiersin.org
Recent advancements have introduced metal-free organic acid catalysts, such as 1,2,3,4,5-pentacarbo-methoxycyclopentadiene (PCCP), which can protonate vinyl ether monomers and form a hydrogen-bonding interaction that stabilizes the propagating carbocation, thus inhibiting chain-transfer events and imparting living characteristics. nih.govnsf.gov
Controlled/Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization
The integration of reversible addition–fragmentation chain transfer (RAFT) principles into cationic polymerization has emerged as a transformative technique for controlling polymer architecture. nih.govacs.org Cationic RAFT polymerization employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the reaction through a degenerative chain transfer mechanism. nsf.govnih.gov
The general mechanism involves the following steps:
Initiation: An acid initiates the polymerization of the vinyl ether monomer.
Chain Transfer: The propagating polymer chain adds to the thiocarbonylthio group of the CTA, forming an intermediate radical cation.
Fragmentation: This intermediate fragments, releasing a new cationic species that can initiate further polymerization and a dormant polymeric thiocarbonylthio species.
Equilibrium: A rapid equilibrium is established between the active propagating chains and the dormant polymeric CTAs. This ensures that all chains have an equal probability of growing, leading to polymers with low dispersity. nih.govmdpi.com
The choice of CTA is critical for successful RAFT polymerization. sigmaaldrich.commdpi.com For vinyl ethers, thiocarbonylthio compounds like dithiocarbamates have proven effective. nih.govsigmaaldrich.com This method allows for the synthesis of polymers with predictable molecular weights and functionalizable chain ends derived from the CTA. nsf.gov
Influence of Initiator Systems and Co-initiators
The choice of the initiator and co-initiator system profoundly impacts the outcome of the cationic polymerization of vinyl ethers, influencing reaction control, molecular weight, and dispersity.
| Initiator System | Monomer Example | Key Features & Outcomes | References |
| HI/I₂ | Isobutyl Vinyl Ether (IBVE) | First system for living cationic polymerization of vinyl ethers. Provides good control over molecular weight and narrow dispersity. | frontiersin.org |
| Lewis Acids (e.g., TiCl₄, SnCl₄) + Cationogen | General Vinyl Ethers | Common for conventional polymerization. Often requires a co-initiator (e.g., water, alcohol) and low temperatures. Can lead to broad dispersity if not controlled. | researchgate.netwikipedia.org |
| PCCP (Organic Acid) | General Vinyl Ethers | Metal-free system. Achieves living characteristics through hydrogen bonding stabilization of the carbocation. Allows for polymerization under milder, moisture-tolerant conditions. | nih.govnsf.gov |
| Diaryliodonium Salts (e.g., Ph₂I⁺I⁻) | Isopropyl Vinyl Ether (IPVE) | Photoinitiating system. UV irradiation generates an acid (HI) that initiates controlled polymerization. Allows for temporal control. | researchgate.netrsc.org |
| Triflic Acid / Tetrahydrothiophene | Isobutyl Vinyl Ether (IBVE) | Leads to living polymerization of IBVE. | uc.edu |
This interactive table summarizes various initiator systems used for the cationic polymerization of vinyl ethers, which are applicable to long-chain variants like this compound.
Solvent Effects and Environmental Considerations in Polymerization
The solvent plays a critical role in cationic polymerization, as it must solvate the ionic species involved without interfering with the highly reactive carbocations. uc.edu
Solvent Polarity: The polarity of the solvent can significantly affect the polymerization rate and the degree of control.
Nonpolar Solvents (e.g., Hexane): In nonpolar media, the propagating cation and its counterion exist as a tight ion pair. This can sometimes lead to better stereocontrol but may result in lower reaction rates.
Polar Solvents (e.g., Dichloromethane (B109758), Nitromethane): More polar solvents can better solvate and separate the ion pairs, leading to more "free" and highly reactive cations. This generally increases the polymerization rate. However, excessively high polarity or nucleophilicity (like in THF) can lead to side reactions or termination. nih.gov For instance, polymerizations in acetonitrile (B52724) can be well-controlled, but phase separation may occur as the polymer grows. nih.gov
Environmental Considerations: Traditionally, cationic polymerizations have been conducted in halogenated solvents like dichloromethane (CH₂Cl₂) at very low temperatures (-78 °C), which poses environmental and cost challenges. rsc.orgnih.gov There is a significant research effort toward developing more benign systems. This includes:
Using less toxic solvents.
Developing initiator systems that are tolerant to moisture and impurities, allowing reactions to be run in open air or in aqueous media. nih.govnsf.govnih.gov
Operating at ambient temperatures, which is made possible by controlled polymerization techniques like RAFT that stabilize the reactive species. nih.govnsf.gov
| Solvent | Dielectric Constant (Approx.) | Effect on Cationic Polymerization of Vinyl Ethers | References |
| Hexane | 1.9 | Low polarity; promotes tight ion pairs. Can enhance stereocontrol. | rsc.org |
| Toluene | 2.4 | Low polarity; common solvent for achieving stereocontrol. | rsc.org |
| Dichloromethane (DCM) | 9.1 | Medium polarity; good solvent for many cationic systems, promotes solubility of catalysts and polymers. | nih.gov |
| Acetonitrile | 37.5 | High polarity; can yield well-controlled polymers, but solubility issues may arise. | nih.gov |
| Tetrahydrofuran (THF) | 7.6 | Nucleophilic solvent; can act as a terminator by reacting with the carbocation. Generally avoided. | nih.gov |
This interactive table outlines the effects of different solvents on the cationic polymerization of vinyl ethers.
Stereoselective Polymerization and Tacticity Control of Poly(vinyl ether)s
The tacticity, or stereochemical arrangement of the pendant groups along the polymer backbone, has a profound impact on the material properties of poly(vinyl ether)s. nsf.gov Isotactic polymers, where all pendant groups are on the same side of the chain, can pack into crystalline structures, resulting in thermoplastics with desirable mechanical properties. nsf.govunc.edu
Achieving stereocontrol in cationic polymerization is challenging due to the planar nature of the propagating sp² carbocation. rsc.org However, significant progress has been made through catalyst-controlled methods:
Chiral Counterions: A key strategy is to use a chiral, non-nucleophilic counterion that associates closely with the propagating carbocation. This chiral environment biases the direction from which the incoming monomer can add to the chain end, forcing a specific stereochemical outcome. nsf.govku.edu
Catalyst Systems: Chiral Lewis acids and Brønsted acids have been designed for this purpose. For example, titanium complexes derived from chiral diols like TADDOL (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol) have been shown to be highly effective catalysts for producing isotactic poly(vinyl ether)s. rsc.orgrsc.org Similarly, chiral Brønsted acids, such as imidodiphosphorimidates, can both initiate polymerization and act as a chiral conjugate base to direct stereochemistry. unc.edu
These advanced catalyst systems can achieve high levels of isotacticity (e.g., up to 90-94% meso diads) in the polymerization of various vinyl ethers, including those with long alkyl side chains. ku.edursc.org The resulting isotactic polymers exhibit properties comparable to commercial polyolefins but with enhanced adhesion due to their inherent polarity, opening up new applications. nsf.govdigitellinc.com
Radical Polymerization of Vinyl Ethers
Direct radical polymerization of vinyl ethers is notoriously difficult. The resulting radical is unstable and prone to side reactions, particularly chain transfer, which hinders the formation of high molecular weight polymers. researchgate.netnii.ac.jp The electron-donating ether oxygen destabilizes the propagating radical, making termination and chain transfer reactions more favorable than propagation. researchgate.net
However, strategies have been developed to overcome these challenges. One approach involves using hydroxy-functional vinyl ethers, where hydrogen bonding is believed to stabilize the growing radical and suppress side reactions. acs.org For non-hydroxy-functional VEs like this compound, conducting the polymerization in an aqueous suspension with additives like lithium hydroxide (B78521) (LiOH) has shown success. acs.org The proposed mechanism involves hydrogen bonding between water and the ether oxygen, which reduces the reactivity of the growing radical, while Li+ cations interact with the vinyl group, facilitating polymerization. acs.org
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a type of controlled radical polymerization, has also been applied to VEs. While challenging, the use of specific RAFT agents, such as dithiocarbamates and xanthates, can mediate the polymerization of these "less-activated monomers". sigmaaldrich.com These controlled radical techniques open pathways to synthesizing well-defined poly(this compound) and its copolymers. acs.orgacs.org
Copolymerization Strategies Involving this compound
Copolymerization significantly broadens the applications of poly(vinyl ethers) by allowing for the tuning of material properties. This compound, with its long C20 alkyl chain, can be incorporated into copolymers to impart hydrophobicity, crystallinity, and unique thermal properties.
The synthesis of both statistical and block copolymers containing vinyl ethers is well-established, primarily through living cationic polymerization and, more recently, controlled radical methods like RAFT. acs.orgresearchgate.netmdpi.commdpi.comrsc.org
Living cationic polymerization, using an initiating system composed of a Lewis acid with an added base, allows for the synthesis of well-defined block copolymers. researchgate.net For instance, a block copolymer could be created by the sequential polymerization of a first monomer, like 2-chloroethyl vinyl ether, followed by the addition and polymerization of this compound. researchgate.net This method provides precise control over molecular weight and results in polymers with narrow molecular weight distributions (low dispersity, Đ). acs.org
RAFT polymerization enables the synthesis of statistical and block copolymers under radical conditions. nih.govresearchgate.netresearchgate.net A statistical copolymer can be formed by polymerizing a mixture of this compound and a comonomer, such as methyl acrylate (B77674) or N-vinylpyrrolidone, in the presence of a suitable RAFT agent and radical initiator. rsc.orgmdpi.com For block copolymers, a macro-RAFT agent is first synthesized from one monomer, which then initiates the polymerization of the second monomer. researchgate.netjku.at The ability to switch between cationic and radical RAFT mechanisms through the manipulation of thiocarbonylthio end-groups offers a sophisticated route to creating complex block copolymers from monomers with different polymerization tendencies, such as combining a vinyl ether with an acrylate. nih.gov
Table 1: Examples of RAFT Polymerization Conditions for Vinyl Ether Copolymers This table is illustrative, showing typical conditions for related vinyl ether systems, as specific data for this compound is limited.
| Copolymer Type | Monomers | RAFT Agent (CTA) | Initiator | Solvent | Temp (°C) | Result (Đ) |
|---|---|---|---|---|---|---|
| Statistical | N-Vinylpyrrolidone (NVP), 2-Chloroethyl Vinyl Ether (CEVE) | [(O-ethylxanthyl)methyl]benzene | AIBN | Bulk | 60 | 1.48 |
| Statistical | N-Vinylpyrrolidone (NVP), 2-Chloroethyl Vinyl Ether (CEVE) | O-ethyl S-(phthalimidylmethyl) xanthate | AIBN | Dioxane | 70 | 1.55 |
| Block | Poly(HEVE) macro-CTA, Vinyl Acetate (B1210297) (VAc) | Poly(HEVE)-CMPCD | AIBN | DMF | 60 | <1.38 |
| Block | Poly(HEVE) macro-CTA, N-Vinylpyrrolidone (NVP) | Poly(HEVE)-CMPCD | AIBN | DMF | 60 | <1.38 |
Data sourced from studies on similar vinyl ether systems. acs.orgmdpi.com AIBN: Azobisisobutyronitrile; HEVE: 2-Hydroxyethyl vinyl ether; CMPCD: Cyanomethyl methyl(phenyl)carbamodithioate.
The incorporation of polar monomers like vinyl ethers into non-polar polyolefins (e.g., polyethylene) is a significant challenge for traditional Ziegler-Natta catalysts, which are easily poisoned by the heteroatoms in polar monomers. bwise.kr However, late-transition-metal catalysts, particularly those based on palladium and nickel, are more tolerant to functional groups. rsc.orgacs.orgd-nb.info
Palladium complexes with phosphine-sulfonate ligands have been successfully used to copolymerize ethylene (B1197577) with various alkyl vinyl ethers. bwise.krsci-hub.senih.govnih.govmdpi.com These catalysts can mediate the insertion of the vinyl ether monomer into the growing polyethylene (B3416737) chain. acs.org The mechanism involves the coordination of the vinyl ether to the palladium center, followed by insertion. bwise.kr While incorporation levels are often modest, this method provides a direct route to functionalized polyolefins. rsc.orgsci-hub.se Computational studies show that the insertion of a vinyl ether is often followed by ethylene insertion, preventing the formation of long poly(vinyl ether) sequences within the polyolefin backbone. nih.govmdpi.com The regioselectivity of insertion (1,2- vs. 2,1-insertion) is a critical factor, as 1,2-insertion can sometimes lead to catalyst deactivation through β-elimination pathways. bwise.kracs.org
Mechanistic Aspects of Polymerization Control and Side Reactions
Achieving control over polymerization requires a deep understanding of the reaction mechanism, including initiation, propagation, and termination/transfer steps. For vinyl ethers, the primary challenges are the high reactivity of cationic propagating species and the prevalence of chain transfer in radical systems.
Chain transfer is a major side reaction in both cationic and radical polymerization of vinyl ethers, leading to polymers with lower molecular weights and broader dispersities than theoretically predicted. rsc.org In cationic polymerization, the highly reactive carbocation at the chain end can be transferred to a monomer, solvent, or impurity. rsc.org Lowering the reaction temperature (e.g., to -78 °C) is a common strategy to stabilize the propagating species and suppress chain transfer. rsc.org The formation of a tight ion pair between the cationic chain end and the catalyst's counter-anion is also critical for preventing uncontrolled chain transfer and enabling living polymerization. rsc.org
In radical polymerization, chain transfer often occurs via β-scission. acs.org Modern controlled radical techniques, such as RAFT, are designed to minimize these side reactions. The RAFT process establishes a dynamic equilibrium between active propagating chains and dormant species, where the dormant species are polymer chains capped with the RAFT agent. sigmaaldrich.comsigmaaldrich.com This equilibrium significantly reduces the concentration of active radicals at any given time, thereby suppressing termination and chain transfer events and allowing for controlled chain growth. acs.org
Photocatalysis has emerged as a powerful tool for exerting external control over polymerization reactions. researchgate.netresearchgate.net By using light to switch the catalyst between active and inactive states, polymerization can be started and stopped on demand, offering exceptional temporal control. acs.orgnih.gov
In the context of vinyl ether polymerization, photoinduced cationic RAFT polymerization has been developed using photocatalysts like pyrylium (B1242799) salts or N-arylacridinium salts. acs.orgacs.org The process is typically initiated by irradiating the photocatalyst with visible light (e.g., blue or green light). acs.org The excited photocatalyst oxidizes the RAFT chain transfer agent (CTA), which then fragments to generate a cation that initiates polymerization. nih.gov The polymerization proceeds as long as the light source is on. When the light is turned off, the deactivation pathway dominates, and the polymer chains return to a dormant state, effectively halting chain growth. nih.govrsc.orgnih.gov This on/off control allows for the precise synthesis of polymers with predetermined molecular weights and the creation of complex architectures like block copolymers with high fidelity. acs.orgresearchgate.net
Computational and Theoretical Studies on Icosylvinyl Ether Systems
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of icosylvinyl ether. unipd.it These calculations, based on the principles of quantum mechanics, are used to determine the electronic structure, molecular geometry, and various spectroscopic properties of a molecule. nih.gov Methods such as Hartree-Fock and post-Hartree-Fock theories provide a foundational understanding, but Density Functional Theory (DFT) has become a particularly prominent tool due to its balance of computational cost and accuracy for a wide range of chemical systems. nih.gov
For this compound, quantum chemical calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential surface. unipd.it This information is crucial for predicting the molecule's reactivity, particularly the susceptibility of the vinyl group to electrophilic attack and the role of the ether oxygen's lone pairs in coordination and hydrogen bonding.
Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure of many-body systems and has become a standard tool for elucidating complex reaction mechanisms in organic chemistry. numberanalytics.commdpi.com By calculating the energies of reactants, products, intermediates, and transition states, DFT allows chemists to map out the entire potential energy surface of a reaction. dergipark.org.tr This provides a detailed, step-by-step understanding of how a reaction proceeds, identifying the rate-determining step and the factors that control selectivity. sioc-journal.cnpku.edu.cn
In the context of this compound, DFT can be applied to study various reactions, such as its synthesis via Williamson ether synthesis or vinylation, its polymerization, or its participation in cycloaddition reactions. For instance, in a catalyzed coupling reaction to form the ether linkage, DFT calculations can model the catalytic cycle, including steps like oxidative addition, ligand exchange, and reductive elimination. sioc-journal.cn The calculations can identify the most plausible reaction pathway by comparing the activation barriers of different proposed mechanisms. pku.edu.cn
Table 1: Illustrative DFT-Calculated Energies for a Hypothetical Reaction Step of this compound
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Icosanol + Acetylene (B1199291) derivative | 0.0 |
| TS1 | Transition state for C-O bond formation | +21.5 |
| Intermediate | Adduct intermediate | -5.2 |
| TS2 | Transition state for proton transfer | +15.8 |
| Products | This compound | -12.7 |
| Note: This table is illustrative and provides hypothetical data for a plausible synthetic step. Actual values would be derived from specific DFT calculations (e.g., using functionals like B3LYP). |
The long icosyl chain of this compound endows it with significant conformational flexibility. Computational methods are essential for exploring the vast conformational space to identify the most stable structures (global and local minima on the potential energy surface). researchgate.net Techniques such as relaxed potential energy surface scans, where the energy of the molecule is calculated as a function of the rotation around specific dihedral angles, can reveal the energetic barriers between different conformers. researchgate.net
For this compound, analysis would focus on the torsion angles within the C20 alkyl chain and the rotation around the C-O bonds of the ether linkage. The results of these calculations can explain how the molecule folds and packs in different phases (solid, liquid, or in solution) and how its conformation affects its physical properties and reactivity. For example, steric hindrance caused by certain conformations can influence which face of the vinyl group is more accessible for a reaction. cam.ac.uk
Table 2: Calculated Relative Energies for Different Conformations of the Icosyl Chain
| Conformer | Description | Relative Energy (kcal/mol) | Dihedral Angle (C1-C2-C3-C4) |
| A | Fully extended (all-trans) | 0.0 | 180° |
| B | Single gauche kink | +0.9 | 60° |
| C | Double gauche kink (adjacent) | +2.5 | 60°, 60° |
| D | Folded conformation | +1.8 | Various |
| Note: This table presents hypothetical data illustrating the energetic cost of deviations from the most stable all-trans conformation in a long alkyl chain. |
Molecular Dynamics Simulations for Polymer Systems
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. mdpi.com For systems involving poly(this compound), MD simulations can provide insights into the macroscopic properties of the polymer based on its microscopic behavior. rsc.org These simulations solve Newton's equations of motion for a system of interacting atoms, allowing researchers to track the trajectories of individual atoms and analyze the collective behavior of polymer chains. mdpi.com
Key applications for poly(this compound) would include studying its melt and solution dynamics, determining its glass transition temperature, and analyzing its structural organization. mdpi.comnih.gov For example, MD simulations can model the packing of the long alkyl side chains, which would be expected to exhibit significant van der Waals interactions and potentially form ordered, crystalline-like domains. Simulations can also probe the diffusion of small molecules through the polymer matrix or the interaction of the polymer with a solvent or surface. researchgate.net
Table 3: Typical Parameters for an MD Simulation of Amorphous Poly(this compound)
| Parameter | Value/Description | Purpose |
| System | 20 polymer chains (100 monomers each) in a periodic box | To simulate a bulk, amorphous polymer sample |
| Force Field | GAFF (General Amber Force Field) or similar | To define the potential energy and forces between atoms |
| Ensemble | NPT (Isothermal-isobaric) | To simulate conditions of constant temperature and pressure |
| Temperature | 300 K - 500 K | To study polymer dynamics across a range of temperatures |
| Pressure | 1 atm | To simulate standard atmospheric pressure |
| Simulation Time | 100 ns | To allow the system to reach equilibrium and sample dynamics |
| Time Step | 2 fs | The integration time step for the equations of motion |
| Note: This table provides a representative set of parameters for a standard MD simulation setup. |
Computational Optimization of Reaction Pathways and Catalytic Processes
Computational chemistry plays a crucial role in designing and optimizing chemical reactions to improve yield, selectivity, and sustainability. sciencedaily.com By modeling reaction pathways, researchers can screen potential catalysts, solvents, and reaction conditions in silico, thereby reducing the need for extensive and costly laboratory experiments. cam.ac.uk
For the synthesis of this compound or its subsequent polymerization, computational methods can be used to design more efficient catalysts. For example, DFT calculations can predict how changes to a catalyst's structure (e.g., modifying ligands in a metal complex) would affect the activation energy of the rate-determining step. sioc-journal.cn This allows for the rational design of catalysts with higher activity and selectivity. Machine learning models, trained on data from quantum chemical calculations, are also emerging as a way to rapidly predict the outcomes of reactions and accelerate the discovery of optimal reaction conditions. sciencedaily.com
Prediction of Reaction Energetics and Transition States
A central goal of computational chemistry is the accurate prediction of reaction energetics, particularly the energy of the transition state, which determines the activation energy and, consequently, the reaction rate. numberanalytics.com The transition state is a fleeting, high-energy structure that cannot be isolated experimentally, making computational methods indispensable for its study. sciencedaily.com Various algorithms, such as nudged elastic band (NEB) or dimer methods, are used to locate transition state structures on the potential energy surface. numberanalytics.comyoutube.com
Once a transition state is located, its structure provides a snapshot of the bond-breaking and bond-forming processes, offering deep insight into the reaction mechanism. nih.gov The calculated activation energy (the energy difference between the reactants and the transition state) can be used in conjunction with transition state theory to predict theoretical reaction rates. numberanalytics.com Recent advances in machine learning are enabling the prediction of transition state geometries and energies with high accuracy and speed, promising to further accelerate the computational study of chemical reactions. nih.govchemrxiv.org
Table 4: Predicted Reaction Energetics for a Hypothetical Diels-Alder Reaction involving this compound
| Parameter | Energy (kcal/mol) |
| Energy of Reactants | 0.0 (Reference) |
| Energy of Transition State (TS) | +18.2 |
| Activation Energy (Ea) | +18.2 |
| Energy of Products | -25.0 |
| Reaction Energy (ΔErxn) | -25.0 |
| Note: This table shows hypothetical energetic data for a cycloaddition reaction. A negative reaction energy indicates an exothermic process. |
Advanced Applications of Icosylvinyl Ether in Materials Science and Polymer Engineering
Development of Specialized Poly(Icosylvinyl ether) Materials
The polymerization of this compound leads to poly(this compound) (PIVE), a polymer distinguished by its long hydrocarbon side chains. These side chains dominate the material's physical properties, leading to applications where chemical stability, hydrophobicity, and specific thermal characteristics are required.
Poly(vinyl ether)s (PVEs) are generally recognized for their chemical inertness, a property imparted by the stable ether linkage in the polymer backbone, which resists hydrolysis and chemical attack. rsc.orgresearchgate.netrsc.org This makes them suitable for applications requiring long-term stability. The incorporation of a long alkyl group, such as the icosyl chain, significantly influences the physical state of the polymer. While PVEs with short alkyl chains (e.g., ethyl or isobutyl) are often amorphous and rubbery elastomers at room temperature, those with long alkyl side chains (C16 and above) tend to be waxy solids. vulcanchem.commdpi.com This is due to side-chain crystallization, where the long alkyl groups pack into ordered, crystalline domains, even when the polymer backbone remains amorphous. nasa.gov
The resulting poly(this compound) is therefore a soft, flexible material that combines the chemical resistance of the PVE backbone with the properties of a waxy, hydrophobic solid. The long C20 chains enhance the elastomeric properties by acting as internal plasticizers, ensuring flexibility while contributing to a highly nonpolar and water-repellent character.
The pronounced hydrophobicity and chemical stability of poly(this compound) make it a valuable component in formulations for specialized coatings, adhesives, and lubricants. rsc.orgmdpi.comconnectchemicals.com In the field of high-performance fluids, PVEs with long alkyl chains are explored as synthetic lubricant basestocks or additives. google.comgoogle.com The long icosyl chains provide excellent lubricity and thermal stability. When used as additives, they can improve the viscosity index and pour point of lubricant formulations. google.com
In coatings and adhesives, this compound can be used to impart hydrophobicity, improve flexibility, and enhance adhesion to nonpolar substrates. connectchemicals.com Polymers containing long alkyl chains are known to reduce the surface energy of coatings, leading to water-repellent and anti-fouling surfaces. The inherent flexibility of the PVE backbone prevents the coating from becoming brittle. acs.org
The table below compares the properties of poly(vinyl ether)s with varying alkyl chain lengths, illustrating the impact of the icosyl group.
| Polymer | Alkyl Chain | Typical Physical State (at RT) | Key Property Influence |
|---|---|---|---|
| Poly(methyl vinyl ether) | -CH₃ | Rubbery Solid | Water-soluble, flexible |
| Poly(isobutyl vinyl ether) | -CH₂CH(CH₃)₂ | Viscous Liquid / Tacky Solid | Flexibility, adhesiveness connectchemicals.com |
| Poly(cetyl vinyl ether) | -(CH₂)₁₅CH₃ | Waxy Solid | Hydrophobicity, side-chain crystallinity vulcanchem.comnasa.gov |
| Poly(this compound) | -(CH₂)₁₉CH₃ | Waxy Solid | Extreme hydrophobicity, lubricity, side-chain crystallinity |
Modern polymerization techniques enable the creation of polymers with precisely controlled structures. For vinyl ethers, living cationic polymerization is the method of choice, as it minimizes chain-transfer and termination reactions that are common in conventional cationic systems. wikipedia.org This control allows for the synthesis of poly(this compound) with a predetermined molecular weight and a narrow molecular weight distribution (low dispersity). acs.orgosaka-u.ac.jp
This level of control is crucial for tailoring material properties. For instance, living polymerization can be used to synthesize well-defined block copolymers. rsc.orgresearchgate.netresearchgate.net this compound can be sequentially polymerized with a hydrophilic vinyl ether to create amphiphilic block copolymers. researchgate.net In such a structure, the poly(this compound) segment forms a hard, crystalline, or hydrophobic domain, while the other block forms a soft or hydrophilic domain. These materials can self-assemble in solution to form complex nanostructures like micelles or vesicles and are of interest for applications in drug delivery or as emulsifiers. researchgate.netresearchgate.net
This compound as a Versatile Monomer in Post-Polymerization Modification
Post-polymerization modification (PPM) is a powerful strategy for creating functional polymers by chemically altering a pre-existing polymer. researchgate.net This approach allows for the introduction of functional groups that may not be compatible with the initial polymerization conditions.
The saturated backbone of poly(this compound) is chemically inert, making its direct functionalization challenging. rsc.org A more effective strategy involves the copolymerization of this compound with a small amount of a vinyl ether monomer that already contains a protected or controllably reactive functional group. researchgate.netresearchgate.net
For example, a vinyl ether bearing a pendant double bond or triple bond can be incorporated into the polymer chain alongside this compound. researchgate.net Since the cationic polymerization of vinyl ethers is highly selective for the vinyl ether double bond, the pendant functional groups remain untouched during the polymerization. researchgate.netresearchgate.net After the polymer is formed, these pendant groups can be modified using highly efficient and specific reactions, such as thiol-ene or copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. researchgate.netnih.gov This method allows for the attachment of a wide variety of molecules to the PVE backbone, creating functional materials while preserving the core properties imparted by the long icosyl chains.
Beyond linear block copolymers, this compound can be incorporated into more complex, non-linear macromolecular architectures. osaka-u.ac.jp Living cationic polymerization techniques are instrumental in synthesizing structures such as star-shaped polymers. nih.govnih.govacs.org A common method for creating star polymers involves synthesizing linear "arms" of living poly(vinyl ether) and then linking them together using a divinyl ether crosslinking agent. nih.govacs.org
By using living poly(this compound) as the arms, star polymers with a unique core-shell structure can be created. These molecules would feature a central core from which multiple poly(this compound) chains radiate. The resulting architecture combines the solution behavior of a macromolecule with the properties of the icosyl chains, such as high hydrophobicity and the potential for the arms to crystallize, leading to novel materials for applications in rheology modification, surface modification, and nanotechnology. osaka-u.ac.jpnih.gov
The table below summarizes synthetic strategies for achieving tailored polymer architectures using vinyl ethers like this compound.
| Macromolecular Architecture | Synthetic Strategy | Key Controlling Method | Resulting Feature |
|---|---|---|---|
| Well-Defined Homopolymer | Direct polymerization of a single monomer. | Living Cationic Polymerization | Controlled molecular weight and low dispersity. acs.org |
| Block Copolymer | Sequential addition of different monomers. | Living Cationic Polymerization | Combines properties of different polymer blocks (e.g., hydrophobic/hydrophilic). rsc.orgresearchgate.net |
| Star-Shaped Polymer | Linking of pre-formed linear polymer "arms". | Living Cationic Polymerization + Divinyl Crosslinker | High arm density, unique rheological properties. nih.govacs.org |
| Functionalized Backbone | Copolymerization with a functional monomer followed by chemical reaction. | Post-Polymerization Modification (e.g., Click Chemistry) | Introduction of specific functionalities (e.g., reactive handles, biomolecules). researchgate.net |
Exploration as Building Blocks in Complex Organic Synthesis (excluding therapeutic/clinical)
This compound, a long-chain alkyl vinyl ether, holds significant potential as a versatile building block in the realm of complex organic synthesis, particularly for the development of advanced materials and polymers. Its unique structure, featuring a reactive vinyl group and a long C20 alkyl chain, allows for its incorporation into a variety of polymeric architectures, imparting specific properties such as hydrophobicity, self-assembly capabilities, and modifiable functionalities. Research into analogous long-chain alkyl vinyl ethers has paved the way for understanding the potential applications of this compound in materials science and polymer engineering.
The primary route for leveraging this compound in complex synthesis is through polymerization. Both cationic and radical polymerization techniques can be employed to create homopolymers or copolymers with tailored properties. The long icosyl side chain plays a crucial role in the physical characteristics of the resulting polymers, influencing their solubility, thermal properties, and morphology.
Cationic Polymerization for Block Copolymers
Cationic polymerization is a well-established method for polymerizing vinyl ethers. In the context of long-chain alkyl vinyl ethers like this compound, this technique is particularly useful for the synthesis of block copolymers. These copolymers can be designed to have distinct hydrophobic and hydrophilic segments, leading to amphiphilic macromolecules that can self-assemble into various nanostructures in solution.
For instance, ABA-type block copolymers have been synthesized using dodecyl vinyl ether (a shorter-chain analogue of this compound) as the hydrophobic block (B) and a more polar polymer, such as poly(ethylene glycol) (PEG), as the hydrophilic block (A). psu.eduscirp.org This synthesis is typically initiated by a bifunctional initiator, from which the hydrophilic block is grown, followed by the sequential addition and polymerization of the long-chain vinyl ether. The resulting amphiphilic block copolymers can act as polymeric surfactants in emulsion polymerization. psu.eduscirp.org
The synthesis of such block copolymers can be summarized in the following table, illustrating a representative system using a long-chain vinyl ether.
| Block Copolymer System | Hydrophobic Monomer | Hydrophilic Block | Polymerization Method | Potential Application |
| ABA-type Block Copolymer | Dodecyl Vinyl Ether | Poly(ethylene glycol) | Cationic Polymerization | Polymeric Surfactant |
The hydrophobic nature of the poly(this compound) block would drive the self-assembly of these copolymers in aqueous environments, forming micelles, vesicles, or other ordered structures. The dimensions and morphology of these assemblies can be tuned by controlling the block lengths, offering a pathway to create novel nanomaterials for various non-clinical applications, such as in coatings, dispersants, or as templates for the synthesis of other nanostructures.
Radical Polymerization and Functional Materials
While cationic polymerization is common for vinyl ethers, recent advancements have also enabled their controlled radical polymerization. researchgate.net This opens up possibilities for creating copolymers with a wider range of monomers, including acrylates and styrenes, which are typically polymerized via radical mechanisms. The incorporation of this compound into such copolymers would introduce a highly hydrophobic component, which can be used to tailor the surface properties of materials, enhance their compatibility with non-polar matrices, or induce specific self-assembly behaviors in the solid state.
Furthermore, the vinyl ether functionality itself can serve as a platform for post-polymerization modification. For example, the vinyl group can undergo various addition reactions, allowing for the attachment of other functional moieties to the polymer backbone. This versatility enables the creation of complex and multifunctional macromolecules from a relatively simple this compound building block.
The table below outlines potential copolymer systems incorporating a long-chain vinyl ether via different polymerization techniques.
| Copolymer Type | Comonomer | Polymerization Method | Key Property Introduced by Long-Chain Vinyl Ether |
| Statistical Copolymer | Acrylates | Radical Polymerization | Hydrophobicity, Modified Tg |
| Block Copolymer | Styrene | Cationic/Radical Sequential | Amphiphilicity, Self-Assembly |
| Graft Copolymer | Poly(ethylene glycol) | Cationic Polymerization | Amphiphilicity, Surface Activity |
Future Research Directions and Challenges
Development of More Sustainable and Green Synthetic Routes for Icosylvinyl Ether
The traditional synthesis of vinyl ethers often involves methods that are not aligned with the principles of green chemistry, such as using high pressures or hazardous reagents. rsc.org Future research is increasingly focused on developing more sustainable and environmentally benign synthetic pathways.
One promising approach is the vinylation of 1-icosanol using calcium carbide in the presence of a superbasic catalytic system like potassium hydroxide (B78521)/dimethyl sulfoxide (B87167) (KOH/DMSO). rsc.org This method serves as a safer alternative to using highly flammable acetylene (B1199291) gas directly and has been successfully applied to various primary and secondary alcohols. rsc.org Another avenue involves mechanochemistry, where mechanical force, often through ball milling, is used to drive reactions. This technique can reduce or eliminate the need for solvents, shorten reaction times, and simplify workup procedures, representing a significant step towards a more sustainable synthesis of ethers. irb.hr
Furthermore, the development of catalysts from renewable resources is a critical goal. The use of solid base catalysts, such as modified calcium oxide, has shown promise for producing vinyl ethers from biomass-derived feedstocks at atmospheric pressure. rsc.org Adapting these routes for the synthesis of this compound from bio-based icosanol could significantly improve its environmental footprint. Research in this area would focus on catalyst efficiency, stability, and selectivity for long-chain alcohols.
Table 1: Comparison of Synthetic Routes for Vinyl Ethers
| Synthetic Route | Key Features | Green Chemistry Advantages |
|---|---|---|
| Reppe Vinylation | Reaction of alcohol with acetylene under pressure. | Traditional industrial method. |
| Calcium Carbide Method | Reaction of alcohol with CaC₂ under superbasic conditions (e.g., KOH/DMSO). rsc.org | Avoids handling acetylene gas; safer. rsc.org |
| Mechanochemistry | Solvent-free or low-solvent reaction driven by mechanical energy. irb.hr | Reduces solvent waste, lowers energy consumption, simplifies purification. irb.hr |
| Biomass-derived Feedstocks | Catalytic conversion of biomass-derived ethers to vinyl ethers. rsc.org | Utilizes renewable resources, potentially reducing carbon footprint. rsc.org |
Precision Polymerization of Long-Chain Vinyl Ethers for Advanced Materials
The polymerization of vinyl ethers, particularly those with long alkyl side chains like this compound, presents a powerful method for creating advanced materials with tailored properties. However, controlling the polymerization process to achieve well-defined polymer architectures is a significant challenge due to the high reactivity of the cationic propagating species, which can lead to undesirable side reactions. rsc.orgnih.gov
Future research will focus on advancing precision polymerization techniques, such as living cationic polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization. rsc.orgrsc.org These methods aim to produce poly(this compound) with controlled molecular weights, narrow molecular weight distributions (Đ), and specific end-group functionalities. rsc.org The use of novel initiating systems, including organocatalysts and photocatalysts, under mild conditions is a key area of exploration. acs.orgnih.gov For instance, living cationic polymerization has been used to create a series of poly(vinyl ethers) with varying long-chain alkyl groups for applications as phase change materials. mdpi.com
Moreover, the stereoselective polymerization of this compound is a frontier in this field. The use of specially designed catalysts, such as titanium complexes derived from tartaric acid, has been shown to produce highly isotactic poly(vinyl ethers). rsc.org Achieving such control over the tacticity of poly(this compound) could lead to materials with unique crystalline properties, suitable for applications in smart hydrogels, lubricants, and advanced coatings.
Table 2: Controlled Polymerization Techniques for Vinyl Ethers
| Technique | Description | Key Advantages |
|---|---|---|
| Living Cationic Polymerization | A chain-growth process without irreversible chain termination or transfer. rsc.org | Precise control over molecular weight and narrow dispersity (Đ). rsc.org |
| Cationic RAFT Polymerization | Employs a chain transfer agent to mediate the polymerization via a reversible transfer process. rsc.org | Applicable to a wide range of monomers, yielding well-defined polymers. rsc.org |
| Mechanically Induced cRAFT | Uses mechanical force (e.g., ball milling) to trigger the polymerization. rsc.org | Can be conducted in air with minimal solvent, enhancing sustainability. rsc.org |
| Stereoselective Polymerization | Utilizes chiral catalysts to control the stereochemistry of the polymer backbone. rsc.org | Produces polymers with high tacticity (e.g., isotactic), leading to unique material properties. rsc.org |
Integration of Computational Methods for Predictive Chemistry in this compound Research
Computational chemistry is poised to become an indispensable tool in the study of this compound. The integration of methods like Density Functional Theory (DFT) and Artificial Neural Networks (ANNs) can accelerate research by predicting reaction outcomes and elucidating complex mechanisms, thereby reducing experimental costs and time.
DFT calculations have already been employed to investigate polymerization mechanisms, providing crucial insights into the intermolecular interactions between catalysts, monomers, and the polymer chain end. rsc.orgnih.gov This understanding is vital for designing more efficient and selective catalysts for the precision polymerization of this compound. Similarly, computational studies can predict the structure and reactivity of vinyl ethers, helping to guide synthetic efforts. acs.org
A particularly innovative application is the use of ANNs for modeling and predicting reaction parameters. For example, ANNs have been successfully used to predict the effect of different solvents on the rate constant of a cycloaddition reaction involving a vinyl ether, outperforming traditional linear regression models. koreascience.kr Applying such machine learning models to this compound could predict its reactivity in various chemical environments or forecast the properties of its resulting polymers based on specific reaction conditions.
Table 3: Applications of Computational Methods in Vinyl Ether Research
| Computational Method | Application Area | Research Goal |
|---|---|---|
| Density Functional Theory (DFT) | Mechanistic Studies | Elucidate reaction pathways and transition states in polymerization. rsc.orgnih.gov |
| Ab Initio Calculations | Structure & Reactivity | Investigate molecular structure and intrinsic reactivity. acs.org |
| Artificial Neural Networks (ANN) | Predictive Modeling | Predict reaction rates and solvent effects. koreascience.kr |
Exploration of Novel Reactivity and Functionalization Pathways for this compound
Beyond polymerization, the vinyl and ether moieties of this compound offer rich chemistry for novel functionalization, opening pathways to new molecules and materials. Future research will likely explore reactions that go beyond the well-known reactivity of the double bond.
A significant area of interest is the C-H functionalization at the α-position of the ether oxygen. nih.govsioc-journal.cn Recent advances in photoredox and electrophotocatalysis have enabled the direct coupling of ethers with various partners, including heteroarenes, alkenes, and alkynes, with high regioselectivity. nih.govnih.gov Applying these mild, visible-light-driven methods to this compound could generate a library of novel derivatives with potentially valuable properties.
Furthermore, the development of polymers from this compound opens up possibilities for post-polymerization modification. A vinyl ether-functionalized polymer can act as a template for multiple conjugation chemistries, such as acetalization, thio-acetalization, and thiol-ene reactions. nih.gov This allows for the attachment of a wide range of functional molecules along the polymer backbone after it has been formed, creating highly functional and responsive materials. For example, incorporating acid-labile acetal (B89532) groups could lead to pH-responsive materials for targeted delivery systems. nih.gov The exploration of these novel reaction pathways is crucial for unlocking the full synthetic potential of this compound.
Table 4: Potential Functionalization Reactions for this compound
| Reaction Type | Functional Group Targeted | Potential Outcome |
|---|---|---|
| α C-H Arylation | Methylene group adjacent to ether oxygen. | Direct attachment of aryl groups. nih.gov |
| Electrophotocatalytic Coupling | Methylene group adjacent to ether oxygen. | Coupling with alkenes, alkynes, and azoles. nih.gov |
| Acetalization (Post-Polymerization) | Pendant vinyl ether groups on a polymer. | Creation of pH-sensitive linkages. nih.gov |
| Thiol-ene Reaction (Post-Polymerization) | Pendant vinyl ether groups on a polymer. | Efficient conjugation with thiol-containing molecules. nih.gov |
| Cycloaddition Reactions | Carbon-carbon double bond. | Formation of cyclic structures. koreascience.kr |
Q & A
Q. How can this compound be applied in interfacial catalysis, and what analytical methods validate its efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
